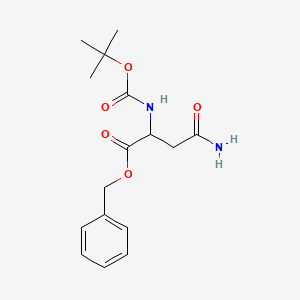
BOC-ASN-OBZL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (tert-butoxycarbonyl)-L-asparaginate, commonly known as BOC-ASN-OBZL, is a derivative of the amino acid asparagine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound has a molecular weight of 322.36 g/mol and is often utilized in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (tert-butoxycarbonyl)-L-asparaginate typically involves the protection of the amino group of L-asparagine with a tert-butoxycarbonyl (BOC) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions generally include the use of di-tert-butyl dicarbonate (BOC anhydride) and benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out at ambient temperature and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of Benzyl (tert-butoxycarbonyl)-L-asparaginate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (tert-butoxycarbonyl)-L-asparaginate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC group using acids like trifluoroacetic acid.
Ester Hydrolysis: Conversion of the benzyl ester to the corresponding carboxylic acid using hydrogenation or catalytic hydrogenolysis.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Ester Hydrolysis: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide (DMF).
Major Products
Deprotected Asparagine: Resulting from the removal of the BOC group.
Asparagine Carboxylic Acid: Formed by hydrolysis of the benzyl ester.
Peptide Conjugates: Produced through coupling reactions with other amino acids or peptides.
Scientific Research Applications
Benzyl (tert-butoxycarbonyl)-L-asparaginate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Material Science: Applied in the development of peptide-based materials and nanostructures for various industrial applications
Mechanism of Action
The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-asparaginate primarily involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of asparagine, preventing unwanted side reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing selective reactions at the amino group. Upon completion of the synthesis, the protective groups are removed to yield the desired peptide or protein .
Comparison with Similar Compounds
Similar Compounds
Benzyl (tert-butoxycarbonyl)-L-aspartate: Similar in structure but derived from aspartic acid.
Benzyl (tert-butoxycarbonyl)-L-glutamate: Derived from glutamic acid and used in similar applications.
Benzyl (tert-butoxycarbonyl)-L-serine: Derived from serine and used in peptide synthesis.
Uniqueness
Benzyl (tert-butoxycarbonyl)-L-asparaginate is unique due to its specific protective groups that allow selective reactions during peptide synthesis. Its stability and ease of removal of protective groups make it a preferred choice in solid-phase peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
benzyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |
InChI Key |
VNFPRPGXGYMAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


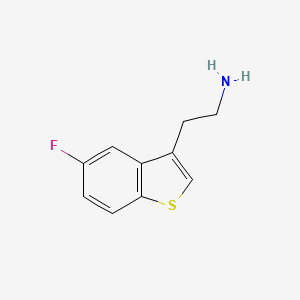
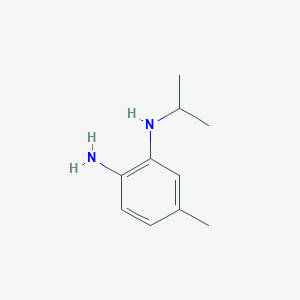
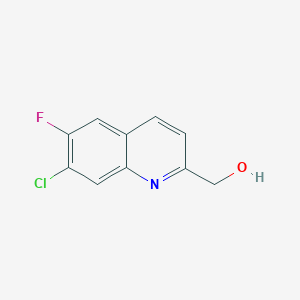
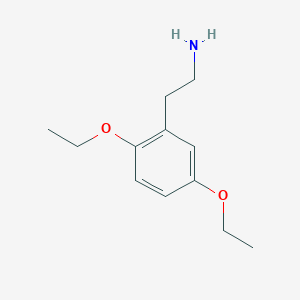
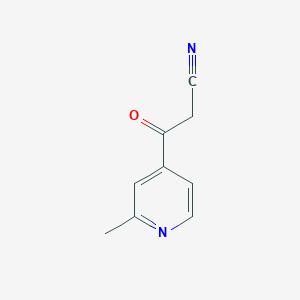
![5-methyl-1H,6H,7H,8H-pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B8773312.png)
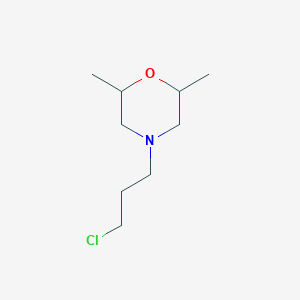

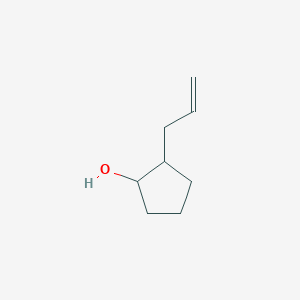
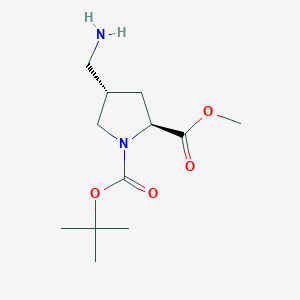
![tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B8773341.png)
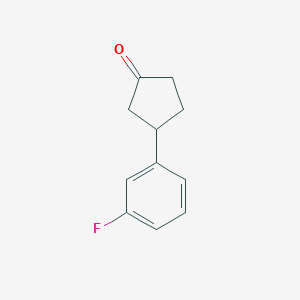
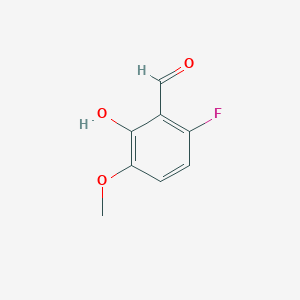
![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
